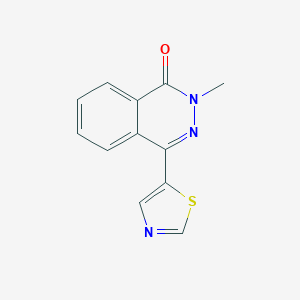

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone

Übersicht

Beschreibung

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone is an organic compound that belongs to the class of phthalazinones This compound is characterized by the presence of a thiazole ring attached to the phthalazinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone typically involves the reaction of 2-methylphthalazinone with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone

The synthesis of this compound typically involves the reaction of phthalazine derivatives with thiazole moieties. Recent studies have demonstrated efficient synthetic pathways under ultrasound irradiation, which significantly enhance yields and reduce reaction times. For instance, novel thiazolylphthalazine derivatives were synthesized using 1,4-dioxo-3,4-dihydro-phthalazine-2(1H)-carbothioamide as a precursor, resulting in compounds with promising biological activities .

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties . Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The structure-activity relationship (SAR) studies reveal that modifications in the substituents can enhance antimicrobial efficacy. For example, compounds with hydrophilic electron-donating groups showed increased inhibition zones against Salmonella sp., outperforming standard antibiotics like gentamicin .

| Compound | Activity Against Salmonella sp. | Reference |

|---|---|---|

| 4d | 117% inhibition zone | |

| 7b | 105% inhibition zone | |

| 4f | 88% inhibition zone |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent . Studies have reported that phthalazine derivatives can inhibit key molecular targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. The cytotoxicity of these compounds has been evaluated against various cancer cell lines, demonstrating significant effects on cell viability and apoptosis induction .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study synthesized a series of thiazolylphthalazine derivatives and evaluated their antimicrobial activities against a panel of bacteria. The results indicated that certain derivatives exhibited higher potency than traditional antibiotics, suggesting their potential as new therapeutic agents in combating bacterial infections .

- Cancer Cell Line Studies : Another research effort focused on the anticancer properties of phthalazine-based compounds, specifically targeting VEGFR-2. The synthesized compounds demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells, indicating their potential for development into effective anticancer drugs .

- In Silico Evaluations : Computational studies have also been employed to predict the binding affinities of these compounds to various biological targets. These studies support the experimental findings and provide insights into the mechanisms by which these compounds exert their biological effects .

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-4-(5-imidazolyl)-1(2H)-phthalazinone

- 2-Methyl-4-(5-pyridyl)-1(2H)-phthalazinone

- 2-Methyl-4-(5-pyrazolyl)-1(2H)-phthalazinone

Uniqueness

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone is a compound belonging to the phthalazinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data from recent studies.

Chemical Structure and Properties

The compound features a thiazole ring and a phthalazinone core, contributing to its unique reactivity and biological profile. The molecular formula is CHNOS, and it has a molecular weight of 220.25 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phthalazinones, including this compound, exhibit significant antimicrobial properties. For instance:

- Synthesis and Testing : A series of thiazolylphthalazine derivatives were synthesized and tested against various bacterial strains. Notably, compounds showed enhanced activity against Gram-negative bacteria compared to Gram-positive strains .

- Zone of Inhibition : Specific derivatives exhibited zone inhibition percentages exceeding that of standard drugs like Gentamycin, indicating potent antimicrobial effects .

| Compound | Zone Inhibition (%) | Bacterial Strain |

|---|---|---|

| 4d | 117 | Salmonella sp. |

| 7b | 105 | Salmonella sp. |

| Control | - | Gentamycin |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, several phthalazinone derivatives demonstrated significant anti-inflammatory effects comparable to standard medications like etoricoxib .

- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation .

Anticancer Activity

Research indicates that phthalazinone derivatives possess anticancer properties:

- Cell Line Studies : Compounds have shown moderate sensitivity against renal cancer cell lines (UO-31), suggesting potential as anticancer agents .

- Mechanistic Insights : The interaction with specific molecular targets involved in cancer proliferation pathways is under investigation, with some compounds exhibiting promising results in inhibiting tumor growth in vitro .

Case Studies

- Antimicrobial Efficacy Study : A study synthesized various thiazolylphthalazine derivatives and assessed their antimicrobial activity against multiple strains. Results indicated that certain compounds had significantly higher inhibition rates than established antibiotics.

- Anti-inflammatory Research : Another research focused on the synthesis of phthalazinone derivatives and tested their efficacy in reducing inflammation in animal models. Results showed that specific compounds could effectively reduce swelling and pain comparable to traditional anti-inflammatory drugs.

Eigenschaften

IUPAC Name |

2-methyl-4-(1,3-thiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c1-15-12(16)9-5-3-2-4-8(9)11(14-15)10-6-13-7-17-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHISOZRMVLEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CN=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160169 | |

| Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137382-10-6 | |

| Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137382106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.